Evidence 1: ≈15 kcal·mol⁻¹ Gap in Aryl‑Halogen Bond Dissociation Energies Enables Programmed Sequential Cross‑Coupling
The target compound carries a C–I bond with a homolytic bond dissociation energy (BDE) of ≈ 65.5 kcal·mol⁻¹ and a C–Br bond with a BDE of ≈ 80.5 kcal·mol⁻¹, a difference of approximately 15 kcal·mol⁻¹ [1]. In contrast, the symmetric analog 4,5‑dibromobenzene‑1,2‑diamine possesses two chemically equivalent C–Br bonds (BDE ≈ 80.5 kcal·mol⁻¹), offering zero inherent thermodynamic differentiation between the two halogenated positions . This BDE gap is the fundamental physical‑organic basis for the chemoselective oxidative addition of Pd(0) catalysts preferentially at the C–I site, leaving the C–Br bond intact for a subsequent coupling step [2].
| Evidence Dimension | Homolytic bond dissociation energy (C–X) of aryl‑halogen bonds on the benzene ring |
|---|---|
| Target Compound Data | C–I BDE ≈ 65.5 kcal·mol⁻¹; C–Br BDE ≈ 80.5 kcal·mol⁻¹; ΔBDE ≈ 15 kcal·mol⁻¹ |
| Comparator Or Baseline | 4,5‑Dibromobenzene‑1,2‑diamine (CAS 49764‑63‑8): two equivalent C–Br bonds, BDE ≈ 80.5 kcal·mol⁻¹ each; ΔBDE ≈ 0 |
| Quantified Difference | ΔBDE = 15 kcal·mol⁻¹ for target compound vs. ≈ 0 kcal·mol⁻¹ for the dibromo analog |
| Conditions | Gas‑phase bond dissociation energies for phenyl iodide and phenyl bromide (Ph‑I and Ph‑Br) as model aryl‑halogen systems; confirmed by experimental thermochemical measurements and referenced in the nickel‑mediated ring‑walking study [1]. |
Why This Matters
A 15 kcal·mol⁻¹ difference in BDE is the single most predictive parameter for achieving high‑fidelity chemoselectivity in palladium‑catalyzed sequential cross‑coupling, making this compound the structural requirement for stepwise diversification at two contiguous positions.
- [1] Strom, A. H.; Nilsen, E. R.; Tilset, M. Directing Aryl‑I versus Aryl‑Br Bond Activation by Nickel via a Ring‑Walking Process. J. Am. Chem. Soc. 2008, 130 (15), 4986‑4987. DOI: 10.1021/ja077488a. Explicit BDE values: Ph‑Br = 80.5 kcal·mol⁻¹; Ph‑I = 65.5 kcal·mol⁻¹. View Source
- [2] Klabunde, K. J.; et al. ChemInform 1975, 6 (40). Oxidative insertion efficiency order: C‑I > C‑Br > C‑Cl. View Source
